molecular formula C29H38N2O6 B12824351 N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine

N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine

Cat. No.: B12824351
M. Wt: 510.6 g/mol
InChI Key: LUGFCMICCJNLBC-UHFFFAOYSA-N
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Description

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is a derivative of the amino acid lysine, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. This compound is primarily used in peptide synthesis, where the protecting groups help to prevent unwanted side reactions during the assembly of peptide chains .

Preparation Methods

The synthesis of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine involves multiple steps of organic reactions. Typically, the amino group (NH2) and the carboxyl group (COOH) of lysine are protected with Fmoc and Boc groups, respectively. This is achieved through a series of reactions involving reagents such as fluorenylmethyloxycarbonyl chloride and tert-butoxycarbonyl chloride . The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), and bases such as triethylamine (TEA) to facilitate the reactions .

Mechanism of Action

The mechanism of action of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups of lysine, respectively, preventing unwanted side reactions during peptide assembly. The isopropyl group provides additional steric hindrance, enhancing the selectivity of the reactions.

Comparison with Similar Compounds

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is unique due to its dual protection with Fmoc and Boc groups, along with the isopropyl modification. Similar compounds include:

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGFCMICCJNLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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